5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one 5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one
Brand Name: Vulcanchem
CAS No.: 25074-27-5
VCID: VC18300872
InChI: InChI=1S/C8H6Br2OS/c9-8(10)3-1-6-5(7(8)11)2-4-12-6/h2,4H,1,3H2
SMILES:
Molecular Formula: C8H6Br2OS
Molecular Weight: 310.01 g/mol

5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one

CAS No.: 25074-27-5

Cat. No.: VC18300872

Molecular Formula: C8H6Br2OS

Molecular Weight: 310.01 g/mol

* For research use only. Not for human or veterinary use.

5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one - 25074-27-5

Specification

CAS No. 25074-27-5
Molecular Formula C8H6Br2OS
Molecular Weight 310.01 g/mol
IUPAC Name 5,5-dibromo-6,7-dihydro-1-benzothiophen-4-one
Standard InChI InChI=1S/C8H6Br2OS/c9-8(10)3-1-6-5(7(8)11)2-4-12-6/h2,4H,1,3H2
Standard InChI Key IQFUZHCHKQSSOE-UHFFFAOYSA-N
Canonical SMILES C1CC(C(=O)C2=C1SC=C2)(Br)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has an empirical formula of C8H6Br2OS\text{C}_8\text{H}_6\text{Br}_2\text{OS} and a molecular weight of 310.01 g/mol . Its International Union of Pure and Applied Chemistry (IUPAC) name is 5,5-dibromo-6,7-dihydro-1-benzothiophen-4-one, reflecting the positions of the bromine atoms and the ketone group.

Key Identifiers:

PropertyValue
CAS Registry Number25074-27-5
MDL NumberMFCD08706348
PubChem CID17750106
SMILES NotationC1CC(C(=O)C2=C1SC=C2)(Br)Br
InChI KeyIQFUZHCHKQSSOE-UHFFFAOYSA-N

The canonical SMILES string highlights the bicyclic framework, with bromine atoms attached to the saturated carbon (C5) and the ketone at C4. X-ray crystallography data for closely related tetrahydrobenzothiophenes (e.g., 2-phenyl-5,6,7,8-tetrahydro-4H-benzo thieno derivatives) reveal planar aromatic systems and non-covalent interactions stabilizing the crystal lattice .

Physicochemical Properties

PropertyValueSource
Boiling Point340.0 ± 42.0 °CPredicted
Density2.075 ± 0.06 g/cm³Predicted
LogP (Partition Coeff.)3.2 (estimated)PubChem

The high density and boiling point suggest strong intermolecular forces, likely due to halogen bonding from bromine atoms and dipole interactions from the ketone .

Future Research Directions

  • Synthetic Optimization: Developing scalable, high-yield routes.

  • Biological Screening: Testing against cancer cell lines and viral targets.

  • Structural Studies: X-ray crystallography to resolve bond lengths and angles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator